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Compound of Interest

Compound Name: Pyrimidine-5-carbaldehyde

Cat. No.: B119791

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-5-carbaldehyde, a key heterocyclic aldehyde, serves as a versatile building block
in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique
electronic and structural properties, stemming from the electron-withdrawing nature of the
pyrimidine ring and the reactive aldehyde group, make it a valuable intermediate in the
development of novel bioactive molecules. Understanding the precise three-dimensional
arrangement of atoms within this molecule is paramount for predicting its reactivity, designing
derivatives with enhanced biological activity, and modeling its interactions with biological
targets.

Despite its significance, a comprehensive, publicly available single-crystal X-ray diffraction
study detailing the precise crystal structure and molecular geometry of Pyrimidine-5-
carbaldehyde could not be located in established crystallographic databases, including the
Cambridge Structural Database (CSD), as of December 2025. This guide, therefore, aims to
provide a foundational understanding of its molecular characteristics based on available
spectroscopic data and computational predictions, alongside a generalized experimental
protocol for its structural determination.

Molecular Properties and Spectroscopic Data
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While experimental crystallographic data is not available, spectroscopic and computational
methods provide valuable insights into the molecular structure of Pyrimidine-5-carbaldehyde.

Table 1: General and Predicted Properties of Pyrimidine-5-carbaldehyde

Property Value Source
Molecular Formula CsHaN20 PubChem[1]
Molecular Weight 108.10 g/mol PubChem[1]
Appearance Light yellow to yellow solid Chem-Impex[2]
Melting Point Not available

Boiling Point 80-82 °C at 4 mmHg ChemicalBook][3]
SMILES O=Cclcncncl ChemScenel[4]
InChl Key FREJAQSURFGDBW: Fisher Scientific[5]
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Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy are crucial for confirming the identity and elucidating the structural features of
Pyrimidine-5-carbaldehyde. While specific datasets from published literature are not available
for inclusion, a general description of expected spectral features can be provided.

Experimental Protocols for Structural Determination

The definitive determination of the crystal structure and molecular geometry of Pyrimidine-5-
carbaldehyde would rely on single-crystal X-ray diffraction. The following provides a detailed,
generalized methodology for such an experiment.

Single-Crystal X-ray Diffraction: A Generalized Protocol

o Crystal Growth:

o High-purity Pyrimidine-5-carbaldehyde is dissolved in a suitable solvent or a mixture of
solvents (e.g., ethanol, acetone, or ethyl acetate).
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o Slow evaporation of the solvent at a constant temperature is employed to encourage the
formation of single crystals of suitable size and quality for diffraction.

o Alternative methods such as vapor diffusion or cooling of a saturated solution may also be
explored.

» Data Collection:
o A suitable single crystal is selected and mounted on a goniometer head.

o The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal
vibrations and potential degradation.

o X-ray diffraction data are collected using a diffractometer equipped with a monochromatic
X-ray source (e.g., Mo Ka or Cu Ka radiation) and a detector (e.g., CCD or CMOS).

o A series of diffraction images are collected as the crystal is rotated through a range of
angles.

e Structure Solution and Refinement:

o

The collected diffraction data are processed to determine the unit cell parameters and
space group of the crystal.

o The crystal structure is solved using direct methods or Patterson methods to obtain an
initial model of the atomic positions.

o The structural model is then refined against the experimental data using least-squares
methods. This process involves adjusting atomic coordinates, and thermal parameters to
minimize the difference between the observed and calculated structure factors.

o Hydrogen atoms are typically located from the difference Fourier map and refined
isotropically.

The successful execution of this protocol would yield precise data on bond lengths, bond
angles, and torsion angles, as well as details about the packing of the molecules in the crystal
lattice.
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Logical Workflow for Structural Analysis

The process of determining and analyzing the crystal structure of a molecule like Pyrimidine-5-
carbaldehyde follows a logical progression from synthesis and purification to data analysis and

visualization.
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Synthesis & Purification
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Caption: Experimental workflow for crystal structure determination.
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Conclusion

While a definitive experimental crystal structure of Pyrimidine-5-carbaldehyde is not currently
available in the public domain, this guide provides a framework for understanding its molecular
characteristics and the experimental procedures required for its structural elucidation. The
acquisition of single-crystal X-ray diffraction data would be invaluable to the scientific
community, particularly for researchers in medicinal chemistry and materials science, enabling
more accurate molecular modeling and the rational design of new functional molecules based
on the pyrimidine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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